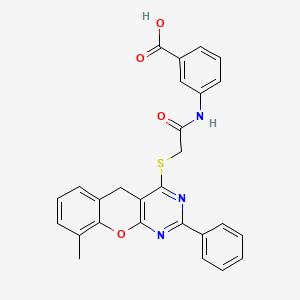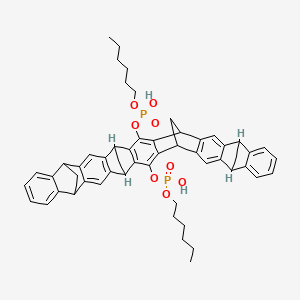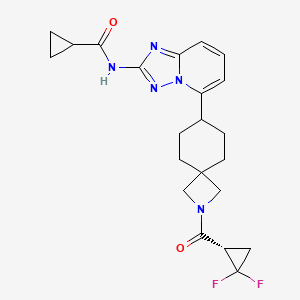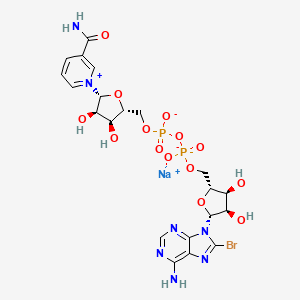
BRD4 ligand-Linker Conjugate 1 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD4 ligand-Linker Conjugate 1 (TFA) is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target specific proteins for degradation, making them valuable tools in drug discovery and development. The compound is particularly significant in the study of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins, which plays a crucial role in regulating gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 ligand-Linker Conjugate 1 (TFA) involves multiple steps, including the preparation of the ligand and the linker, followed by their conjugation. The ligand is designed to bind to BRD4, while the linker connects the ligand to an E3 ubiquitin ligase ligand. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the conjugate .
Industrial Production Methods
Industrial production of BRD4 ligand-Linker Conjugate 1 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
BRD4 ligand-Linker Conjugate 1 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
BRD4 ligand-Linker Conjugate 1 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Studied for its role in regulating gene expression and protein interactions.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting BRD4 in basal-like breast cancer.
Industry: Utilized in drug discovery and development for creating new therapeutic agents
Mechanism of Action
The mechanism of action of BRD4 ligand-Linker Conjugate 1 (TFA) involves its binding to BRD4, a protein that regulates gene expression by interacting with acetylated histones. The compound brings BRD4 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This process disrupts the protein-protein interactions necessary for BRD4’s function, thereby inhibiting its activity .
Comparison with Similar Compounds
BRD4 ligand-Linker Conjugate 1 (TFA) is unique in its ability to specifically target BRD4 for degradation. Similar compounds include:
dBET1: Another BRD4 degrader used in PROTACs.
ARV-825: A compound that targets BRD4 for degradation.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. BRD4 ligand-Linker Conjugate 1 (TFA) stands out due to its specific design and effectiveness in targeting BRD4 .
Properties
Molecular Formula |
C30H31ClF3N7O2 |
|---|---|
Molecular Weight |
614.1 g/mol |
IUPAC Name |
6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H30ClN7.C2HF3O2/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30;3-2(4,5)1(6)7/h6-11,16-18H,2-5,12-15,30H2,1H3;(H,6,7) |
InChI Key |
HNPOXCZRCBYENV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394523.png)
![N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)



![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)




![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
